Scientific Field: This application falls under the field of Environmental Science .
Summary of the Application: Nitrobenzene-13C6 is used in environmental analysis, specifically in the study of hazardous organic pollutants from industrial effluent .
Methods of Application: Nitrobenzene-13C6 is used as a stable isotope for mass spectrometry in environmental analysis . The exact experimental procedures and technical parameters may vary depending on the specific research context.
Results or Outcomes: The use of Nitrobenzene-13C6 in environmental analysis helps in the effective elimination of hazardous organic pollutants from industrial effluent . .
Scientific Field: This application is in the field of Chemical Engineering .
Summary of the Application: Nitrobenzene-13C6 is used in the study of high-efficient catalytic ozonation for degradation of nitrobenzene in water .
Methods of Application: A heterogeneous catalytic ozonation system was constructed to degrade nitrobenzene (NB) in water using Ce-doped LaCoO3 as catalysts under mild conditions . The results showed that La0.9Ce0.1CoO3 catalyst had the highest catalytic activity and satisfactory stability for the catalytic ozonation reaction .
Results or Outcomes: The TOC removal efficiency of NB reached as high as 92.5% in 30 min, which was much higher than the sole ozonation (only 34.1%) in a similar condition . The catalytic ozonation system with perovskite-type Ce-doped LaCoO3 catalyst has a potential application in the treatment of refractory organic wastewater .
Scientific Field: This application is in the field of Green Chemistry .
Summary of the Application: Nitrobenzene-13C6 is used in the microwave-assisted green synthesis of nitrobenzene using sulfated natural zeolite as a potential solid acid catalyst .
Methods of Application: Natural zeolites were prepared into uniform-sized powders and then refluxed with H2SO4 with varying concentrations of 0, 1, 2, 3, and 4 M, proceeded by calcination with N2 gas flow . Nitrobenzene was synthesized in a batch microwave reactor using natural zeolite and sulfated natural zeolite catalysts with the best acidity value .
Results or Outcomes: The results showed that the sulfuric acid treatment of natural zeolite caused changes in its physical and chemical characteristics . The average benzene conversion produced for each catalyst was 41.53±3.61% and 58.92±1.37% . Furthermore, the SNZ-2 catalyst has better reusability for three reaction runs .
Scientific Field: This application is in the field of Chemical Industry .
Summary of the Application: Nitrobenzene-13C6 is used in the hydrogenation of nitrobenzene to produce aniline and its derivatives, which are widely used in the production of pharmaceuticals, agrochemicals, polymers, and dyes .
Methods of Application: Aniline is industrially obtained by direct nitrobenzene hydrogenation with H2 using Ni-Raney or noble metal-based heterogeneous catalysts .
Results or Outcomes: The chemoselective hydrogenation of the nitro group in substituted nitroaromatic compounds containing C=C, C=O, C≡N or halogens, which must remain unaffected during the reaction, is more challenging and requires the use of modifiers, dopants or promoters .
Nitrobenzene-13C6 is a stable isotopically labeled compound in which all six carbon atoms of the benzene ring are replaced with the carbon-13 isotope. Its molecular formula is , and it has a molecular weight of 129.07 g/mol. This compound is significant in scientific research due to its isotopic labeling, which facilitates detailed studies in various fields, including chemistry, biology, and medicine .
Nitrobenzene-13C6 serves as a tracer in biological systems due to its stable isotopic nature. It is employed in metabolic studies to trace the pathways and interactions of nitrobenzene derivatives. The parent compound, nitrobenzene, is known to undergo reduction reactions that lead to the formation of aniline, which can further participate in various biochemical pathways. The compound's action can be particularly useful in environmental analysis and proteomics .
When studying Nitrobenzene-13C6, researchers must consider its physical properties such as boiling point (210-211 °C), density (1.253 g/mL at 25 °C), and refractive index (n20/D 1.553) to understand its behavior in biological systems.
The synthesis of Nitrobenzene-13C6 typically involves the nitration of benzene-13C6. The process includes:
Nitrobenzene-13C6 has diverse applications across various fields:
Nitrobenzene-13C6 can be compared with several similar compounds:
Compound Name | Description |
---|---|
Nitrobenzene | The non-isotopically labeled counterpart with the same molecular formula but without isotopes. |
1-Fluoro-4-nitrobenzene | An isotopically labeled derivative where a fluorine atom replaces a hydrogen atom on the benzene ring. |
1-Chloro-4-nitrobenzene | Similar structure where a chlorine atom replaces a hydrogen atom instead of fluorine. |
2-Nitrotoluene | Contains a nitro group on a toluene ring; used for comparison due to structural similarities. |
The uniqueness of Nitrobenzene-13C6 lies in its stable isotopic labeling, which makes it particularly valuable for research applications involving isotopic tracing and nuclear magnetic resonance spectroscopy .
Acute Toxic;Health Hazard;Environmental Hazard